(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride
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Overview
Description
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a hydrochloride salt form of Nor-S-(-)-SCH-23388, which is a selective dopamine D1 receptor antagonist. Its unique properties make it a valuable tool for studying dopamine-related functions and disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the core structure followed by the introduction of specific functional groups. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet research and commercial demands. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of dopamine receptor interactions and as a tool for developing new chemical entities.
Biology: The compound is employed in research related to neurotransmitter functions and signaling pathways.
Medicine: It serves as a valuable tool in the study of neurological disorders, including Parkinson’s disease and schizophrenia, by modulating dopamine receptor activity.
Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride exerts its effects by selectively binding to dopamine D1 receptors, inhibiting their activity. This interaction affects various molecular targets and pathways involved in dopamine signaling. By blocking the D1 receptors, the compound can modulate neurotransmitter release and neuronal activity, providing insights into the role of dopamine in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride include:
- SCH-23390 hydrochloride
- SKF-83566 hydrochloride
- R-(+)-SCH-23390 hydrochloride
Uniqueness
This compound is unique due to its high selectivity for dopamine D1 receptors and its specific stereochemistry, which contributes to its distinct pharmacological profile. This selectivity makes it a valuable tool for studying dopamine-related functions without significant interference from other receptor subtypes.
Properties
IUPAC Name |
(5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO.ClH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHOTRUZLPTFOY-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746884 |
Source
|
Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107128-79-0 |
Source
|
Record name | (5S)-8-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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